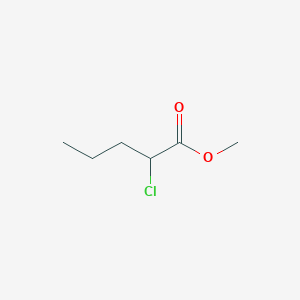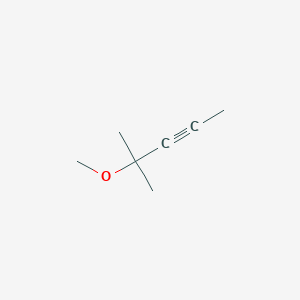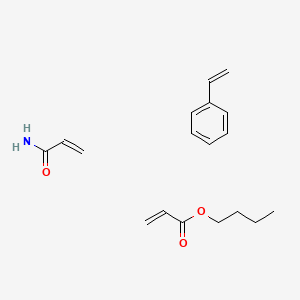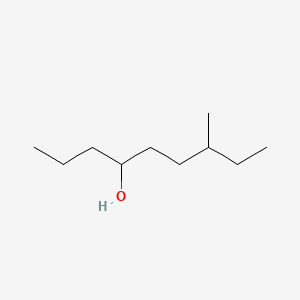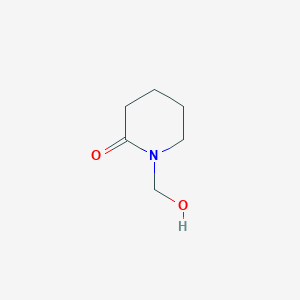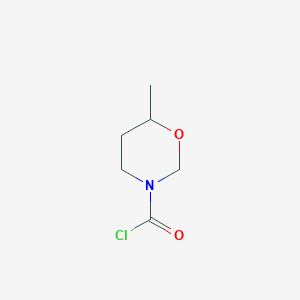
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene ring attached to a triazine ring, with two trichloromethyl groups and an amine group. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of naphthalen-1-amine with trichloromethyl triazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-oxide, while reduction may produce naphthalen-1-yl-4,6-bis(dichloromethyl)-1,3,5-triazin-2-amine.
Aplicaciones Científicas De Investigación
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s triazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the naphthalene ring can interact with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-naphthalen-1-yl-4,6-dichloro-1,3,5-triazin-2-amine
- N-naphthalen-1-yl-4,6-bis(dichloromethyl)-1,3,5-triazin-2-amine
- N-naphthalen-1-yl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine
Uniqueness
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its combination of trichloromethyl groups and a triazine ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Propiedades
Número CAS |
30356-68-4 |
|---|---|
Fórmula molecular |
C15H8Cl6N4 |
Peso molecular |
457.0 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H8Cl6N4/c16-14(17,18)11-23-12(15(19,20)21)25-13(24-11)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,22,23,24,25) |
Clave InChI |
FDBCWRABDSZCTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


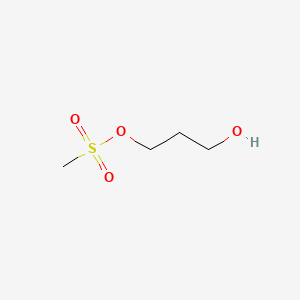
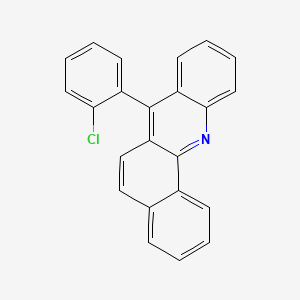
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)

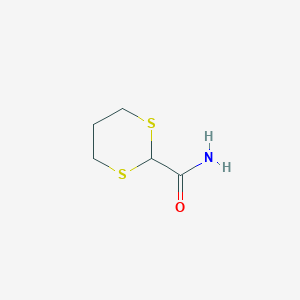
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
